molecular formula C13H11F2N B7847866 [4-(2,4-Difluorophenyl)phenyl]methanamine

[4-(2,4-Difluorophenyl)phenyl]methanamine

Cat. No.: B7847866
M. Wt: 219.23 g/mol
InChI Key: ZCNDBTNLIAEYJZ-UHFFFAOYSA-N
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Description

[4-(2,4-Difluorophenyl)phenyl]methanamine is an organic compound with the molecular formula C13H10F2N It is a derivative of benzylamine, where the benzyl group is substituted with two fluorine atoms at the 2 and 4 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,4-Difluorophenyl)phenyl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,4-Difluorophenyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of fluorinated compounds, which have unique properties due to the presence of fluorine atoms.

Biology

In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of amines. It serves as a model compound for understanding the interactions between fluorinated molecules and biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [4-(2,4-Difluorophenyl)phenyl]methanamine involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2,4-Difluorophenyl)phenyl]methanamine is unique due to the specific positioning of the fluorine atoms and the additional phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[4-(2,4-difluorophenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNDBTNLIAEYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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